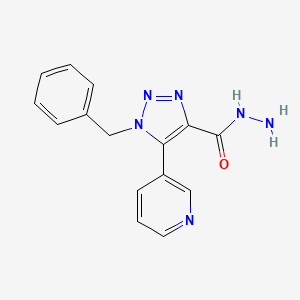
1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide
Übersicht
Beschreibung
“1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide” is a complex organic compound that contains several functional groups and rings, including a benzyl group, a pyridinyl group, a 1,2,3-triazole ring, and a carbohydrazide group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves the reaction of a benzyl halide with a pyridinyl-triazole, followed by the reaction with carbohydrazide .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The nitrogen atoms in the triazole and pyridine rings could potentially act as nucleophiles in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of nitrogen in the triazole and pyridine rings could increase its polarity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Building Block Potential
1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide and its analogs are valuable in chemical synthesis due to their potential as versatile building blocks. The synthesis of a series of (1H-1,2,3-triazol-4-yl)carbohydrazides, derived from 4-trichloroacetyl-1H-1,2,3-triazoles, highlights the utility of these compounds in constructing a variety of fluorinated heterocycles similar to rufinamide. These compounds, especially 2,6-difluorobenzylated 1,2,3-triazoles, are considered potential candidates for further biological activity assays due to their adherence to the Lipinski's rule of five (Bonacorso et al., 2017).
Acid-Base Properties
The acid-base properties of triazole derivatives, including those structurally related to this compound, have been explored in ethanol-water mixtures. This study provides insights into the solvent effects on the acid-base behavior of these compounds, which is crucial for understanding their reactivity and potential applications in various chemical and biological contexts (Azimi et al., 2008).
Antimicrobial Activity
Compounds structurally similar to this compound have shown promise in antimicrobial studies. For example, a series of 1,2,4-triazoles, including derivatives of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Such studies highlight the potential of these compounds in the development of new antimicrobial agents (Dave et al., 2007).
Photophysical Properties
The synthesis of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes, including those related to this compound, has provided insights into their structural similarities and differences in chemical and physical properties. These studies contribute to a deeper understanding of the photophysical properties of triazole derivatives, which could be important for applications in materials science and photodynamic therapy (Lo et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-5-pyridin-3-yltriazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-18-15(22)13-14(12-7-4-8-17-9-12)21(20-19-13)10-11-5-2-1-3-6-11/h1-9H,10,16H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMLQHSGKQJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)

![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)
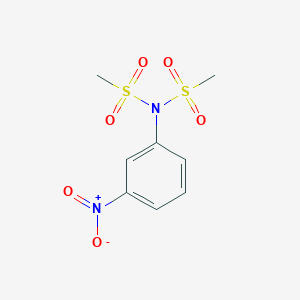
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

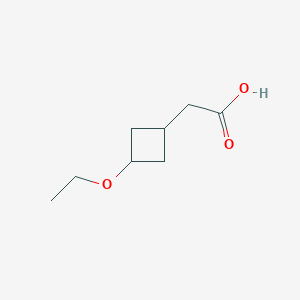


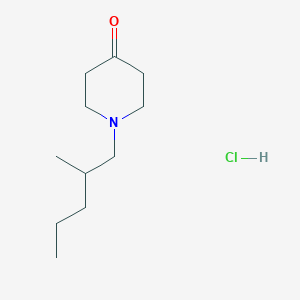

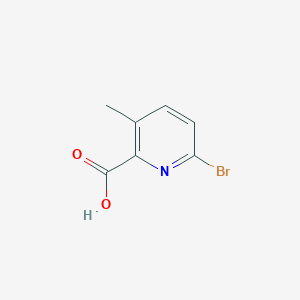
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
